molecular formula C35H43N6NaO7S2 B12641639 sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Cat. No.: B12641639
M. Wt: 746.9 g/mol
InChI Key: OCCGJERHFSRPEN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate” is a complex organic compound that features a combination of azido, sulfonate, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the indole core, the introduction of the sulfonate groups, and the attachment of the azidopropylamino and other functional groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form different nitrogen-containing products.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitroso or nitro compounds, while reduction may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biology, the compound may be used as a probe or marker due to its fluorescent properties. The sulfonate groups enhance its solubility in aqueous environments, making it suitable for biological studies.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. The azido group, in particular, is known for its ability to form covalent bonds with biological targets, which could be useful in drug design.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indole and sulfonate groups may also play roles in its activity by influencing its solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;1-[6-(3-aminopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
  • Sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both azido and sulfonate groups, along with the indole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C35H43N6NaO7S2

Molecular Weight

746.9 g/mol

IUPAC Name

sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C35H44N6O7S2.Na/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1

InChI Key

OCCGJERHFSRPEN-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.